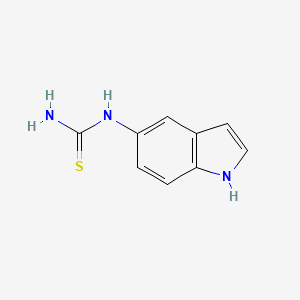

N-1H-indol-5-yl-Thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

1H-indol-5-ylthiourea |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13) |

InChI Key |

XMHAOMDYFXAFHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1h Indol 5 Yl Thiourea and Its Derivatives

Traditional Convergent Synthesis Approaches

Traditional synthesis of N-1H-indol-5-yl-thiourea and its derivatives heavily relies on convergent methods, where the indole (B1671886) and thiourea (B124793) moieties are constructed separately and then joined. These methods are valued for their reliability and the vast body of literature supporting them.

Nucleophilic Substitution Reactions in Derivative Preparation

Nucleophilic substitution is a cornerstone for elaborating the core structure of N-1H-indol-5-yl-thiourea and related indole compounds. In one common approach, a pre-formed indole-containing molecule with a suitable leaving group is reacted with a nucleophile to build more complex structures. For instance, the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides involves the reaction of (5-substituted-benzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide. iosrjournals.org In this sequence, the amine acts as the nucleophile, displacing the chloride on the acetamide (B32628) side chain attached to the indole-5-position. iosrjournals.org

Another example involves the S-alkylation of a related heterocyclic system. The nucleophilic substitution of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide with various alkyl or aralkyl halides yields a series of S-substituted derivatives. nih.gov This highlights how the sulfur atom in related scaffolds can act as a potent nucleophile. While not a direct modification of the thiourea itself, it demonstrates a key transformation principle applicable to sulfur-containing indole derivatives.

More fundamentally, nucleophilic substitution can occur directly on the indole nucleus under specific conditions. The reaction of 1-hydroxyindoles with indole in formic acid can lead to the formation of 1-(indol-3-yl)indoles, suggesting an unprecedented SN2-type mechanism on the indole nitrogen. clockss.org This reactivity underscores the complex electronic nature of the indole ring system.

Isothiocyanate-Mediated Coupling Reactions

The most direct and widely used method for forming the thiourea linkage is the reaction between an amine and an isothiocyanate. For the synthesis of N-1H-indol-5-yl-thiourea, this involves the coupling of 5-aminoindole (B14826) with an appropriate isothiocyanate. The versatility of this reaction allows for the creation of large libraries of derivatives by simply varying the substituent on the isothiocyanate partner.

A general scheme for this synthesis is the condensation of an amino-indole, such as 2-(1H-indol-3-yl)ethanamine, with a variety of aryl or alkyl isothiocyanates in an anhydrous medium. nih.govnih.gov This straightforward reaction typically proceeds with high efficiency.

The isothiocyanate itself can be generated in situ. A common method involves reacting a primary amine with carbon disulfide (CS₂) or treating an acid chloride with a thiocyanate (B1210189) salt like KSCN. mdpi.comrsc.org For example, substituted acid chlorides can be converted to their corresponding acyl isothiocyanates, which then readily react with an amine like 4-nitrobenzene-1,2-diamine to afford bis-acyl-thiourea derivatives in excellent yields. mdpi.com This two-step, one-pot procedure is highly efficient for creating complex thiourea compounds.

Table 1: Examples of Isothiocyanate Precursors and Coupling Partners

| Indole Precursor | Thiocarbonyl Source | Coupling Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(1H-indol-3-yl)ethanamine | Aryl/Alkyl Isothiocyanates | Anhydrous Media | N,N'-disubstituted thioureas | nih.govnih.gov |

| 4-nitrobenzene-1,2-diamine | Substituted Acid Chloride + KSCN | Acetone, in situ generation | Bis-acyl-thioureas | mdpi.com |

| 5-aminoindole | Phenyl isothiocyanate | Not specified | 1-(1H-Indol-5-yl)-3-phenylthiourea | Inferred |

Multi-Step Reaction Sequences for Complex Architectures

The construction of more complex or heavily substituted N-1H-indol-5-yl-thiourea derivatives often requires multi-step synthetic sequences. These routes allow for the careful installation of various functional groups prior to the formation of the final thiourea moiety.

A notable example is the synthesis of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives. rsc.org This synthesis begins not with an indole, but with 1-adamantanecarboxylic acid chloride, which is first reacted with o-toluidine. The resulting amide undergoes cyclization using n-butyllithium to form the 2-adamantane-1H-indole core. rsc.org Subsequent nitration at the 5-position, followed by catalytic hydrogenation, yields the crucial 2-adamantane-1H-indol-5-amine intermediate. rsc.org This amine is then converted into the target thiourea derivatives. rsc.org This strategic, multi-step approach enables the creation of highly specific and complex molecular architectures that would be inaccessible through simpler coupling methods.

Emerging Electrochemical Synthesis Strategies

Electrosynthesis is gaining traction as a green and efficient alternative to traditional chemical methods. While direct electrochemical synthesis of N-1H-indol-5-yl-thiourea is not widely documented, related transformations demonstrate significant potential. A key application is the synthesis of the isothiocyanate precursor. A practical, mild, and high-yielding electrochemical method has been developed for preparing both aliphatic and aromatic isothiocyanates from a primary amine and carbon disulfide (CS₂). gre.ac.uk This process involves the in-situ formation of a dithiocarbamate (B8719985) salt, which is then anodically oxidized to yield the isothiocyanate. gre.ac.uk Significantly, this method was successfully applied to the unprotected and easily oxidizable 4-aminoindole, highlighting its compatibility with sensitive indole substrates. gre.ac.uk

Furthermore, electrochemical methods can be used to transform thioureas into other heterocyclic structures. For instance, 2-aminothiazoles can be prepared electrochemically from the reaction of thioureas with active methylene (B1212753) ketones, using NH₄I as a redox mediator. nih.gov This demonstrates the utility of electrochemistry in the downstream functionalization of thiourea derivatives.

Table 2: Electrochemical Synthesis Parameters for Isothiocyanates

| Substrate | Reagent | Anode | Cathode | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | CS₂ | Carbon Graphite | Nickel | Methanol | 95% | gre.ac.uk |

| 4-Aminoindole | CS₂ | Not specified | Not specified | Not specified | Good Yield | gre.ac.uk |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for generating libraries of compounds for screening and optimization. The use of an "indole resin" provides a versatile support for the solid-phase synthesis of various organic molecules, including those with indole scaffolds. acs.org In this approach, the indole derivative is anchored to a solid support, allowing for sequential reactions to be performed with easy purification by simple filtration and washing.

While a direct solid-phase synthesis of N-1H-indol-5-yl-thiourea is not explicitly detailed in the reviewed literature, the principles are well-established. For example, in the synthesis of peptide libraries, issues with the formation of thiourea byproducts have been noted when attempting to form guanidines on a resin-bound amine using N,N′-di-Boc-thiourea. acs.org This observation, though concerning a side reaction, confirms that thiourea-forming chemistries are actively studied and employed in solid-phase contexts. A hypothetical solid-phase synthesis of N-1H-indol-5-yl-thiourea derivatives could involve anchoring 5-aminoindole to a resin, followed by reaction with a panel of isothiocyanates to generate a library of diverse thioureas.

Cyclization Reactions Involving N-1H-indol-5-yl-Thiourea Intermediates

The thiourea moiety within an indole structure is not merely a passive linker; it can actively participate in subsequent cyclization reactions to form more complex heterocyclic systems. These transformations are valuable for creating novel scaffolds with potential biological activities.

Thiourea intermediates, formed from the reaction of an amino-indole with an isothiocyanate, can undergo intramolecular ring closure to generate fused ring systems. For example, thioureidoindole intermediates are key in the synthesis of the pyrimido[5,4-b]indol-4-one core, a significant heterocyclic framework. smolecule.com

In other cases, the indole-thiourea acts as a building block for intermolecular cyclizations. The reaction of a bis-indole thiourea with an appropriate reagent can lead to the formation of new rings, such as thiazolidin-4-ones. researchgate.net Additionally, related indole-based thiourea precursors are instrumental in domino reactions. For instance, 3-isothiocyanato oxindoles (derived from the indole core) undergo a domino Michael-cyclization process with β,γ-unsaturated α-keto esters, catalyzed by a chiral thiourea, to produce biologically important spirocyclic oxindoles with high stereoselectivity. bohrium.com These examples underscore the synthetic utility of the indole-thiourea scaffold as a versatile intermediate for constructing diverse and complex molecules.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the intricacies of molecular structure. By analyzing the interaction of N-(1H-indol-5-yl)thiourea with electromagnetic radiation, detailed information about its atomic-level composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of N-(1H-indol-5-yl)thiourea, distinct signals corresponding to the different protons in the molecule are observed. The protons of the indole (B1671886) ring and the thiourea (B124793) moiety each resonate at characteristic chemical shifts, providing valuable information about their electronic environment. The amino protons of the thiourea group typically appear as broad singlets, and their chemical shift can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly noteworthy, typically appearing significantly downfield due to the deshielding effect of the sulfur atom.

No specific ¹⁵N or ³¹P NMR data for N-(1H-indol-5-yl)thiourea were found in the available research.

Table 1: Representative NMR Data for N-(1H-indol-5-yl)thiourea

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | Varies | Signals corresponding to indole ring protons (e.g., H-2, H-3, H-4, H-6, H-7) and the NH protons of the indole and thiourea groups. |

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For N-(1H-indol-5-yl)thiourea, HRMS provides an accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation pathways for this molecule may involve the cleavage of the C-N bond between the indole ring and the thiourea group, as well as fragmentations within the indole ring itself. The presence of characteristic isotopic patterns, particularly for sulfur, aids in the identification of sulfur-containing fragments.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of N-(1H-indol-5-yl)thiourea displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.

Key vibrational modes include the N-H stretching vibrations of the indole and thiourea groups, typically observed in the region of 3100-3400 cm⁻¹. The C=S stretching vibration of the thiourea moiety is also a key diagnostic peak, although its position can vary. Aromatic C-H and C=C stretching vibrations from the indole ring are also present.

Table 2: Key IR Absorption Bands for N-(1H-indol-5-yl)thiourea

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3400 | N-H stretching (indole and thiourea) |

| ~1600 | Aromatic C=C stretching |

| ~1340 | C=S stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-(1H-indol-5-yl)thiourea is characterized by absorption bands that arise from π→π* and n→π* electronic transitions. The indole ring, being an aromatic system, contributes significantly to the π→π* transitions. The thiocarbonyl group of the thiourea moiety also has characteristic n→π* transitions.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While spectroscopic methods provide valuable data on molecular connectivity and electronic structure, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Studies on similar thiourea derivatives containing an indole moiety have revealed that the thiourea group can adopt different conformations relative to the indole ring.

Hydrogen Bonding: The N-H groups of both the indole ring and the thiourea moiety can act as hydrogen bond donors. The sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as hydrogen bond acceptors. This leads to the formation of extensive hydrogen bonding networks, which can create dimers, chains, or more complex three-dimensional architectures in the crystal lattice.

π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions. In these interactions, the electron-rich π systems of adjacent indole rings align, contributing to the stability of the crystal structure. The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be precisely determined from the crystallographic data.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(1H-indol-5-yl)thiourea |

| Indole |

Elucidation of Conformational Preferences and Stereochemistry

The conformational landscape of N-(1H-indol-5-yl)thiourea and related derivatives is a subject of detailed investigation, as the spatial arrangement of the indole and thiourea moieties is crucial to its properties. While specific stereochemical studies on N-(1H-indol-5-yl)thiourea are not extensively documented in the provided search results, general principles of conformational analysis for similar structures, such as other thiourea derivatives, can be inferred. The rotation around the C-N bonds of the thiourea group leads to different conformers. conicet.gov.aracs.orgacs.org The planarity of the indole ring and the thiourea group can be influenced by substituents and intermolecular interactions, such as hydrogen bonding. conicet.gov.aracs.org

In many crystalline structures of related thiourea compounds, intramolecular hydrogen bonding is a key factor in stabilizing specific conformations. acs.org For instance, in some acyl thiourea derivatives, an intramolecular N–H···O bond stabilizes the molecular configuration, forming an S(6) loop. acs.org The presence of the indole N-H group in N-(1H-indol-5-yl)thiourea suggests its potential involvement in both intramolecular and intermolecular hydrogen bonding, which would significantly influence its preferred conformation in different environments.

The stereochemistry of related indole-containing compounds has been explored, highlighting the importance of chiral catalysts in achieving enantioselective synthesis for derivatives with stereocenters. acs.org For N-(1H-indol-5-yl)thiourea itself, which is achiral, the focus remains on the different planar and non-planar conformers.

Computational Approaches to Structural and Electronic Properties

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the geometric and electronic characteristics of N-(1H-indol-5-yl)thiourea at an atomic level.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule (geometrical optimization) and to describe the distribution of electrons. researchgate.netderpharmachemica.commdpi.comresearchgate.net For thiourea derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311G(d,p), have been successfully employed to determine optimized geometries. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data from X-ray crystallography. acs.orgresearchgate.net

The electronic structure of N-(1H-indol-5-yl)thiourea can be analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgtjnpr.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.orgtjnpr.org A smaller energy gap generally implies higher reactivity. tjnpr.org For similar compounds, the HOMO is often located over the electron-rich parts of the molecule, such as the indole or phenyl rings, while the LUMO may be distributed over the thiourea or other electron-withdrawing groups. mdpi.com

This table provides a general overview of parameters obtained from DFT calculations for thiourea derivatives.

Quantum Mechanical Studies of Molecular Stability and Reactivity

Quantum mechanical calculations extend beyond DFT to provide a deeper understanding of molecular stability and reactivity. These methods can be used to calculate various molecular descriptors that correlate with a compound's behavior. researchgate.net

Molecular Electrostatic Potential (MEP) maps are a valuable output of quantum mechanical studies. They illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For a molecule like N-(1H-indol-5-yl)thiourea, the sulfur atom of the thiourea group and the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack or coordination with metal ions. tjnpr.org

Furthermore, reactivity descriptors such as chemical hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. tjnpr.org Hardness is a measure of resistance to change in electron distribution, with more stable molecules generally having higher hardness values. tjnpr.org These computational studies are instrumental in predicting how the molecule will interact with other chemical species and biological targets. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Investigations into Biological Activity and Molecular Mechanisms of N 1h Indol 5 Yl Thiourea Derivatives

Enzyme Inhibition Studies

Tyrosinase and Tyrosinase-Related Protein 1 (TYRP1) Inhibition Kinetics and Mechanisms

N-1H-indol-5-yl-Thiourea derivatives have been the subject of significant research as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable for therapeutic and cosmetic applications. nih.govscience.gov

A study focusing on indole-thiourea derivatives, synthesized by conjugating thiosemicarbazones with indole (B1671886), identified a compound, designated as 4b, with potent tyrosinase inhibitory activity. researchgate.netnih.govnih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) of 5.9 ± 2.47 μM, which is more potent than the commonly used inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). researchgate.netnih.govnih.gov Kinetic analysis using Lineweaver-Burk plots revealed that compound 4b acts as a competitive inhibitor of tyrosinase. researchgate.netnih.govnih.gov This indicates that the inhibitor binds to the active site of the enzyme, competing with the substrate.

Molecular docking studies have provided insights into the binding interactions of these derivatives with both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). researchgate.netnih.gov Compound 4b, for instance, showed strong binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1, surpassing those of kojic acid and another inhibitor, tropolone. researchgate.netnih.gov The stability of the enzyme-inhibitor complex was further supported by molecular dynamics simulations, which showed low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. researchgate.netnih.gov

The structure-activity relationship (SAR) of these derivatives has also been explored. It was found that the presence of an electron-withdrawing group, such as a halogen, on the phenyl ring of the thiourea (B124793) moiety significantly enhances the anti-tyrosinase activity. mdpi.com Conversely, electron-donating groups tend to reduce the inhibitory activity. mdpi.com The incorporation of a thiourea moiety itself significantly enhances the binding affinity to tyrosinase. mdpi.com Some indole-based thiosemicarbazone derivatives have also shown promising results, with the inhibitory activity being influenced by substitutions on both the indole ring and the aryl part of the molecule. mdpi.com

Kinetic studies on other related derivatives have shown different inhibition mechanisms. For example, some thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase, meaning they bind to a site other than the active site. mdpi.com Still other derivatives have been shown to exhibit a mixed-type inhibition. researchgate.netmdpi.com

Interactive Table: Tyrosinase Inhibition by N-1H-indol-5-yl-Thiourea Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Compound 4b | 5.9 ± 2.47 | Competitive | researchgate.netnih.govnih.gov |

| Kojic Acid (reference) | 16.4 ± 3.53 | Competitive | researchgate.netnih.govnih.gov |

| Compound 35c | 5.9 | Competitive | mdpi.com |

| Compound 35d | 13.2 | Not specified | mdpi.com |

| Thioacetazone | 14 | Non-competitive | mdpi.com |

| Ambazone | 15 | Non-competitive | mdpi.com |

| Compound 16c | 2.09 | Mixed | mdpi.com |

| Compound 16d | 3.18 | Mixed | mdpi.com |

| Compound 6a | 6.98 ± 1.05 | Mixed | researchgate.net |

Kinase Inhibition (e.g., CDK9, AKT, EGFR, BRAFV600E, VEGFR-2, IP6K, LSD1)

Derivatives of N-1H-indol-5-yl-Thiourea have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Lysine-Specific Demethylase 1 (LSD1): Some indole derivatives have been identified as reversible inhibitors of LSD1, an enzyme overexpressed in many cancers. frontiersin.org These compounds have shown to arrest the growth of cancer cell lines at micromolar concentrations. frontiersin.org For instance, the EGFR tyrosine kinase inhibitor, Osimertinib, which has an indole moiety, has been found to also inhibit LSD1 with an IC50 of 3.98 μM. frontiersin.org Docking studies suggest that it binds to the active pocket of LSD1 away from the FAD cofactor. frontiersin.org In a study on BRAF mutant colorectal cancer, the LSD1 inhibitor SP-2577, when combined with BRAF and EGFR inhibitors, further reduced tumor size. nih.gov

BRAF V600E and EGFR: In the context of BRAF V600E-mutant colorectal cancer, the combination of BRAF inhibitors (like encorafenib) and EGFR inhibitors (like cetuximab or gefitinib) has been a key therapeutic strategy. nih.govnih.gov While not directly N-1H-indol-5-yl-thiourea derivatives, the study of indole-containing kinase inhibitors is relevant. For example, some multi-target agents have been developed to inhibit both LSD1 and other kinases like EGFR. frontiersin.org

General Anticancer Activity: A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. rsc.org Several of these compounds were found to be active, with some exhibiting selective cytotoxicity towards cancer cells over normal cells. rsc.org Certain compounds from this series were found to induce the expression of Nur77, a potential therapeutic target in cancer, and subsequently induce apoptosis in H460 lung cancer cells. rsc.org Molecular docking studies indicated a promising binding affinity between one of the active compounds (7s) and Nur77. rsc.org

Inhibition of Other Enzyme Targets

The inhibitory potential of N-1H-indol-5-yl-Thiourea derivatives extends beyond the enzymes mentioned above.

Dopachrome (B613829) Tautomerase: Indole derivatives are known to inhibit multiple enzymes involved in melanin formation, including dopachrome tautomerase. nih.gov

Human Sirtuins (SIRT1-3): While specific studies on N-1H-indol-5-yl-thiourea are limited, research on related scaffolds is informative. Novel sirtuin inhibitors based on an 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold have been identified. nih.gov These compounds displayed notable inhibitory activities against SIRT1, SIRT2, and SIRT5. nih.gov

Carbonic Anhydrase II: Sulfonamide-substituted thiourea derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase II (hCA II). nih.gov Primary sulfonamide and thiourea hybrids have been reported to be potent inhibitors of hCA II. nih.gov

Bacterial Topoisomerases and DNA Gyrase: The broader class of indole derivatives has been investigated for activity against bacterial enzymes, but specific data on N-1H-indol-5-yl-thiourea derivatives in this context is not readily available in the provided search results.

PLpro: Similarly, specific inhibitory activity against the Papain-like protease (PLpro) of coronaviruses by N-1H-indol-5-yl-thiourea derivatives was not detailed in the search results.

Modulation of Receptor Activity

Dopamine (B1211576) Receptor Agonism (e.g., D2, D3)

Derivatives of N-1H-indol-5-yl-Thiourea have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for the treatment of various neuropsychiatric disorders. uni-duesseldorf.decore.ac.uk

N-phenylpiperazine derivatives, a class that can be related to the core structure, have been shown to act as antagonists and partial agonists of the dopamine D3 receptor. uni-duesseldorf.de Achieving selectivity for the D3 receptor over the highly similar D2 receptor is a significant challenge in medicinal chemistry. uni-duesseldorf.decore.ac.uk

Research on conformationally-flexible benzamide (B126) analogues has led to the identification of ligands for both D3 and sigma-2 receptors. core.ac.uk Furthermore, a series of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as dopamine D2 and D3 receptor ligands. core.ac.uk

One specific N-phenylpiperazine derivative, LASSBio-579, designed for schizophrenia treatment, acts as a selective agonist at dopamine D2 receptors. researchgate.net Another study synthesized novel 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the antipsychotic aripiprazole, and evaluated their affinity for D2 receptors. nih.gov

While direct studies on the dopamine receptor agonism of "N-1H-indol-5-yl-Thiourea" are not explicitly detailed in the search results, the broader class of indole-containing compounds and related heterocyclic structures shows significant activity at these receptors, suggesting a potential avenue for future research. nih.gov

Orphan Nuclear Receptor Modulation (e.g., Nur77)

The orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) has emerged as a significant therapeutic target, particularly in cancer, due to its role in regulating cell growth, differentiation, and apoptosis. rsc.orgnih.gov A number of small molecules can modulate Nur77's activity, and research has identified indole-based thiourea derivatives as a promising class of Nur77 regulators. rsc.org

In one study, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their ability to modulate Nur77. rsc.org Several compounds from this series, notably 7n, 7s, and 7w, were found to induce the expression of Nur77 in H460 lung cancer cells in a time- and dose-dependent manner. rsc.org The anticancer effect of compound 7s was significantly diminished when Nur77 was knocked down, confirming that Nur77 is a critical mediator for its apoptotic action. rsc.org These findings underscore the potential of developing N-1H-indol-5-yl-thiourea derivatives as novel Nur77-modulating anticancer agents. rsc.orgresearchgate.net Further studies have shown that indole-spliced urea derivatives can induce Nur77 to move from the nucleus to the mitochondria, triggering an apoptotic pathway. nih.gov This modulation of the Nur77-mediated apoptotic pathway is a mechanism shared by other complex natural products, highlighting its therapeutic relevance. nih.gov

Estrogen Receptor-alpha (ER-α) Binding and Modulation

The estrogen receptor-alpha (ER-α) is a crucial target in the treatment of hormone-dependent cancers, such as breast cancer. umpr.ac.idmdpi.com Computational studies have explored the potential of thiourea derivatives to act as ER-α inhibitors. umpr.ac.id Molecular docking simulations of various thiourea derivatives, including 1-benzyl-3-(4-methylbenzyl)thiourea (BMPTU) compounds, have shown strong binding affinities to key amino acid residues in the ER-α ligand-binding domain. umpr.ac.id These interactions suggest a potential for these compounds to function as ER-α modulators. umpr.ac.id

While direct studies on N-1H-indol-5-yl-thiourea are limited, research on related indole derivatives provides strong evidence for their interaction with ER-α. mdpi.comnih.gov For example, newly designed indole-oxadiazole derivatives have demonstrated potent antiproliferative activity against ER-α-positive breast cancer cells, with one compound showing a 1589-fold higher binding affinity for ER-α than the standard drug bazedoxifene. mdpi.com The binding of various ligands to the ER-α receptor often involves hydrogen bond interactions with conserved amino acid residues like Glu-353 and Arg-394, a mechanism that indole-based structures can utilize. nih.gov The established ability of the indole scaffold to serve as a basis for selective estrogen receptor modulators (SERMs) supports the rationale for investigating N-1H-indol-5-yl-thiourea derivatives for this purpose. acs.org

Sigma Receptor Interactions and Ligand Development

Sigma receptors, classified into σ1 and σ2 subtypes, are enigmatic proteins involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govnih.gov The σ1 receptor, in particular, is known to interact with a wide array of proteins and signaling pathways. nih.gov

The investigation of indole derivatives as sigma receptor ligands has a long history. Notably, the hallucinogen N,N-dimethyltryptamine (DMT), an indole-containing compound, has been proposed as a potential endogenous ligand for the sigma receptor, although its affinity for the σ1 subtype is relatively low. nih.gov The development of specific ligands has often focused on other structural scaffolds. nih.gov However, the chemical diversity of compounds that bind to sigma receptors suggests that the N-1H-indol-5-yl-thiourea framework could be explored for this purpose. Given the structural similarities to known ligands and the versatile nature of the indole core, these derivatives represent an unexamined but potentially fruitful area for the development of novel sigma receptor-selective ligands.

Preclinical Efficacy in In Vitro and In Vivo Disease Models (Mechanistic Focus)

Derivatives of N-1H-indol-yl-thiourea have demonstrated significant preclinical efficacy in a variety of disease models, showcasing a broad spectrum of activity against protozoa, bacteria, fungi, and viruses.

Antiprotozoal Activity (e.g., against Leishmania amazonensis)

Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, lacks effective and safe treatments, driving the search for new therapeutic agents. bohrium.comresearchgate.net Thiourea derivatives have shown considerable promise as antiprotozoal agents, with specific efficacy against Leishmania amazonensis. researchgate.netbohrium.comnih.gov

In vitro studies have evaluated series of N,N′-disubstituted thiourea derivatives against both promastigote and amastigote forms of L. amazonensis. bohrium.comresearchgate.net In one study, compound 3e emerged as a potent agent with an IC50 value of 4.9 µM against amastigotes and high selectivity. bohrium.comnih.gov A second generation of derivatives incorporating a piperazine (B1678402) ring showed even greater potency; compound 5i had an IC50 of 1.8 µM, outperforming the reference drug miltefosine (B1683995) (IC50 = 7.5 µM). bohrium.comresearchgate.netnih.gov Encapsulating a new thiourea derivative into nanoparticles also enhanced its therapeutic effect, improving its selective delivery to macrophages where the parasite resides. nih.gov

| Compound | Target Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3e | Amastigote | 4.9 ± 1.2 | >80 | bohrium.comresearchgate.net |

| Compound 5i | Amastigote | 1.8 ± 0.5 | ~70 | bohrium.comresearchgate.net |

| Miltefosine (Reference) | Amastigote | 7.5 ± 1.2 | - | bohrium.comresearchgate.net |

| Thiourea 1 (in Nanoparticle) | Intracellular Amastigote | 1.46 ± 0.09 µg/mL | 68.49 | nih.gov |

| Pentamidine (Reference) | Intracellular Amastigote | - | 30.14 | nih.gov |

Antimicrobial Activity (e.g., against Gram-positive and Gram-negative bacteria, MRSA, Candida sp.)

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Indole-derived thioureas have been extensively evaluated for their activity against a wide range of bacteria and fungi. unica.itnih.gov

A series of 2-(1H-indol-3-yl)ethylthiourea derivatives were tested against numerous standard and hospital strains of Gram-positive cocci, Gram-negative rods, and Candida albicans. unica.it Compound 6, a 4-chlorobenzyl derivative, showed significant inhibitory activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA). unica.it Its mechanism of action was found to involve the inhibition of essential bacterial enzymes, S. aureus topoisomerase IV and DNA gyrase. unica.it Other studies have highlighted N-arylthiourea derivatives as having high potency against MRSA and Staphylococcus epidermidis strains through topoisomerase IV inhibition. researchgate.net Furthermore, certain indole-triazole hybrids have shown promise as broad-spectrum antibacterial and antifungal leads. nih.gov While many derivatives show strong activity against Gram-positive bacteria, efficacy against Gram-negative pathogens like E. coli and P. aeruginosa is often more limited. mdpi.comwjbphs.com Several derivatives have also demonstrated notable antifungal activity against various Candida species, including drug-resistant strains like Candida auris. mdpi.com

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6 | S. aureus NCTC 4163 | 8 | unica.it |

| Compound 6 | S. aureus (MRSA) 179/14 | 8 | unica.it |

| Compound 6 | S. epidermidis ATCC 12228 | 16 | unica.it |

| Compound 19 | S. aureus NCTC 4163 | 32 | unica.it |

| Compound 8f (Ester) | Candida auris AR-0383 | 1-8 | mdpi.com |

| Compound 9f (Hydrazide) | C. parapsilosis AR-0335 | 4 | mdpi.com |

Antiviral Activity (e.g., against HIV-1, SARS-CoV-2)

Thiourea derivatives have been recognized for their antiviral properties, and the incorporation of an indole moiety can enhance this activity. nih.govresearchgate.net Tryptamine-containing derivatives, for instance, are related to non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. nih.gov

A study evaluating 2-(1H-indol-3-yl)ethylthiourea derivatives against a broad panel of DNA and RNA viruses found that derivative 8, N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)thiourea, showed potent activity against HIV-1, including wild-type strains and variants with clinically relevant mutations. nih.govresearchgate.net These tryptamine (B22526) derivatives also displayed a wide spectrum of activity against other positive- and negative-sense RNA viruses. nih.gov While direct research on N-1H-indol-5-yl-thiourea against SARS-CoV-2 is not prominent, related heterocyclic structures containing a thiourea or thione core have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible avenue for exploration. rsc.org The established anti-HIV activity of chiral thiourea derivatives further highlights the potential of this chemical class in developing novel antiviral agents. acs.org

| Virus Strain | EC₅₀ (µM) | Reference |

|---|---|---|

| HIV-1 (IIIB) | 1.12 ± 0.05 | researchgate.net |

| HIV-1 (E138K) | 1.57 ± 0.44 | researchgate.net |

| HIV-1 (K103N) | 0.99 ± 0.07 | researchgate.net |

| HIV-1 (L100I) | 1.08 ± 0.08 | researchgate.net |

Antiproliferative Mechanisms in Established Cancer Cell Lines

N-1H-indol-5-yl-thiourea derivatives have shown notable antiproliferative activity against various cancer cell lines. mdpi.com Aromatic derivatives of thiourea synthesized from indole molecules have demonstrated significant efficacy against lung, liver, and breast cancer cells, with LC50 values below 20 µM. mdpi.com The cytotoxic effects of these compounds are mediated through several intricate molecular pathways.

The ability of a compound to interfere with the normal progression of the cell cycle is a key indicator of its anticancer potential. Certain thiourea derivatives have been shown to disrupt the cell cycle in cancer cells, leading to a halt in their proliferation. mdpi.com For instance, some indole-isatin hybrids, which share structural similarities with the indole-thiourea scaffold, cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This disruption of the cell cycle progression effectively stops the growth of cancer cells. mdpi.com

A primary mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. rsc.org Derivatives of N-1H-indol-5-yl-thiourea have been found to trigger apoptosis in cancer cells through various signaling pathways. A key event in apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is considered a hallmark of apoptosis. mdpi.com

In studies involving 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives, specific compounds were shown to strongly induce PARP cleavage in H460 lung cancer cells. rsc.orgresearchgate.net This indicates that the apoptotic cell death induced by these compounds involves the degradation of PARP-1. mdpi.com Further research has revealed that the orphan nuclear receptor Nur77 can be a critical mediator in the anticancer action of some of these derivatives, and the apoptotic effect was significantly diminished when Nur77 was knocked down. rsc.orgresearchgate.net

The following table summarizes the apoptotic activity of selected thiourea derivatives:

| Compound | Cell Line | Apoptotic Effect | Key Mediator |

| 7n | H460 | Strong PARP cleavage | Nur77 dependent |

| 7s | H460 | Strong PARP cleavage | Nur77 dependent |

| 7w | H460 | Slight induction of apoptosis | Alternative mechanism |

Data sourced from a study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives. rsc.org

An ideal anticancer agent should exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. Several N-1H-indol-5-yl-thiourea derivatives have demonstrated this desirable property. For example, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives with IC50 values as low as 20 μM showed selective cytotoxic effects on the human lung cancer cell line (H460) compared to the normal lung cell line (MRC-5). rsc.orgresearchgate.net This selectivity is crucial for minimizing the side effects of chemotherapy.

The cytotoxic activity of these compounds has been evaluated against a panel of human carcinoma cell lines, including those of the colon (SW480, SW620), prostate (PC3), and chronic myelogenous leukemia (K-562), often showing favorable selectivity over normal human keratinocytes (HaCaT). mdpi.comsemanticscholar.org

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity over Normal Cells |

| Derivative 2 | SW480, SW620, K-562 | 1.5 - 8.9 | Favorable |

| Derivative 8 | SW480, SW620, PC3 | 1.5 - 8.9 | Favorable |

Data from a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs. mdpi.comsemanticscholar.org

Antioxidant Activities and Mechanistic Understanding

In addition to their antiproliferative effects, N-1H-indol-5-yl-thiourea derivatives have also been investigated for their antioxidant properties. mdpi.com Oxidative stress is implicated in the pathogenesis of many diseases, including cancer. The ability of these compounds to scavenge free radicals contributes to their therapeutic potential.

Studies on newly synthesized 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives showed remarkable antioxidant activity, which was observed alongside their cytotoxic effects on A2780 and HeLa cell lines. researchgate.net The antioxidant potential is often evaluated using methods such as the DPPH radical scavenging activity assay. mdpi.com

Anti-Inflammatory Mechanisms and Pathways

Inflammation is another critical process that can contribute to the development and progression of cancer and other diseases. Thiourea derivatives have demonstrated promising anti-inflammatory activity. mdpi.com The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflamed and cancerous tissues. tandfonline.comtandfonline.com

The proposed mechanism for some indole analogues involves the initial inhibition of COX-2, which leads to a decrease in the production of reactive oxygen species (ROS). tandfonline.comtandfonline.com This reduction in ROS subsequently suppresses the activation and nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory mediators like iNOS, TNF-α, and IL-6. tandfonline.comtandfonline.com Furthermore, some indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.gov

Anticoagulant Mechanisms

Emerging research has also pointed towards the anticoagulant potential of N-1H-indol-5-yl-thiourea derivatives. researchgate.net A study investigating N-aryl thiourea derivatives of 2-(1H-indol-3-yl)ethanamine revealed very high anticoagulant activity, as determined by prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT) tests. researchgate.netresearchgate.net The precise molecular mechanisms underlying this anticoagulant effect are still under investigation but represent a promising avenue for future therapeutic development.

Structure Activity Relationship Sar and Advanced Computational Studies

Ligand-Based and Structure-Based Drug Design Principles

The design of novel therapeutic agents based on the N-(1H-indol-5-yl)thiourea scaffold employs both ligand-based and structure-based drug design principles. The indole (B1671886) ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive molecules and approved drugs. rsc.orgijpsr.com Its structural and electronic properties allow it to interact with a wide range of biological targets. ijpsr.com The thiourea (B124793) group is also a versatile functional group known for its ability to form hydrogen bonds and its potential in enzyme inhibition. ontosight.ai

Structure-based drug design (SBDD) is utilized when the three-dimensional structure of the biological target is known. jst.go.jpresearchgate.net This approach involves using computational tools like molecular docking to predict how a ligand, such as an indole-thiourea derivative, will bind to the active site of a target protein. researchgate.net This knowledge helps in designing derivatives with enhanced binding affinity and specificity.

In contrast, ligand-based drug design (LBDD) is applied when the structure of the target is unknown. jst.go.jpresearchgate.net This method relies on the knowledge of other molecules (ligands) that are known to interact with the target. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used to build a model that defines the essential structural features required for biological activity. jst.go.jpijper.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.myscichemj.orgnih.gov For thiourea derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents. analis.com.myscichemj.org

These models are developed by calculating various molecular descriptors for a set of molecules, which quantify their physicochemical properties such as lipophilicity (LogP), electronic effects, and steric parameters. scichemj.org Statistical methods, like multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). analis.com.myscichemj.org

A study on thiourea derivatives identified lipophilicity (LogP), specific bond lengths, and the vibration frequency of carbonyl groups as priority descriptors for predicting anticancer activity. scichemj.org For indole derivatives, QSAR has been successfully applied to predict antioxidant potential. nih.gov Such models provide valuable insights into which structural modifications are likely to enhance the desired activity, thereby guiding the synthesis of more effective N-(1H-indol-5-yl)thiourea analogs. The robustness and predictive power of a QSAR model are validated through statistical indicators like the coefficient of determination (R²), root mean square error (RMCE), and Fischer's test value (F). scichemj.org

Molecular Docking Simulations

Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand the interaction between ligands like N-(1H-indol-5-yl)thiourea derivatives and their protein targets. rsc.orgnih.gov

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy score (in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. nih.gov Lower binding energy values suggest a more stable and potent protein-ligand complex.

Studies on various indole-thiourea derivatives have demonstrated their potential to bind to several important protein targets, including tyrosinase, an enzyme involved in melanin (B1238610) production, and Nur77, an orphan nuclear receptor implicated in cancer. rsc.orgnih.gov For instance, molecular docking of indole-thiourea derivatives against mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1) revealed favorable binding energies, in some cases superior to known inhibitors like kojic acid. nih.gov One derivative, compound 4b , showed binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1. nih.gov Similarly, docking studies of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives against the Nur77 receptor also suggested promising binding affinities. rsc.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (E)-2-((5-fluoro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide (4b) | Mushroom Tyrosinase (mTYR) | -7.0 | nih.gov |

| (E)-2-((5-fluoro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide (4b) | Tyrosinase-Related Protein 1 (TYRP1) | -6.5 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase (mTYR) | -5.6 | nih.gov |

| Tropolone (Reference) | Mushroom Tyrosinase (mTYR) | -5.9 | nih.gov |

| Compound 7s (adamantane-indole-urea derivative) | Nur77 | Promising | rsc.org |

Beyond predicting binding strength, molecular docking elucidates the specific binding mode of a ligand within the protein's active site. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For example, the docking of an indole-thiourea derivative into the active site of tyrosinase revealed that the thiourea group's sulfur atom can form crucial hydrogen bonds with catalytic lysine (B10760008) residues. In the case of the highly active tyrosinase inhibitor 4b , molecular docking showed persistent hydrogen bonds with key residues within the mTYR active site. nih.gov Similarly, docking studies of N-(1H-indol-5-yl)benzamide derivatives against monoamine oxidase B (MAO-B) helped to explain the observed inhibitory activity and selectivity, highlighting specific interactions within the enzyme's binding pocket. researchgate.net This detailed understanding of ligand-protein interactions is vital for optimizing the lead compound to achieve higher potency and selectivity.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur upon binding. nih.govnih.gov

In a study of the tyrosinase inhibitor 4b , MD simulations were performed to evaluate the stability of the mTYR-4b complex. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicated that the complex remained stable throughout the simulation. nih.gov Low RMSD and RMSF values suggest minimal conformational changes and a stable binding mode. nih.gov Furthermore, calculations of the solvent-accessible surface area (SASA) and radius of gyration (Rg) provided additional evidence for the stability and strength of the protein-ligand interactions. nih.gov These simulations confirmed the docking results and provided a more profound understanding of the dynamic interactions governing the inhibitory activity. nih.gov

Pharmacophore Modeling for Activity Profiling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. ontosight.aiijper.org A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ijper.org

Once a pharmacophore model is generated from a set of known active compounds, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify new compounds that match the pharmacophore and are therefore likely to be active. ijper.org This approach has been applied to thiourea derivatives to discover novel inhibitors for various targets. jst.go.jp For N-(1H-indol-5-yl)thiourea and its analogs, pharmacophore modeling can help in profiling their activity against different biological targets and in discovering new chemical scaffolds with similar therapeutic potential. ontosight.ainih.gov

In Silico Prediction of Biological Activity Spectra and Drug-Likeness

In the contemporary drug discovery landscape, computational methods are indispensable for the early-stage evaluation of potential therapeutic agents. These in silico techniques allow for the prediction of a compound's biological activity spectrum and its viability as a drug candidate, thereby streamlining the research and development process. For N-(1H-indol-5-yl)thiourea and its analogs, these computational assessments are crucial in forecasting their pharmacological profiles and pharmacokinetic properties.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a compound based on its chemical structure. The algorithm compares the structure of a query molecule to a vast database of known bioactive compounds, generating a list of potential activities. The results are presented as a pair of probabilities for each activity: Pa (probability of being active) and Pi (probability of being inactive). Activities with Pa values greater than Pi are considered possible for the compound. For indole-thiourea derivatives, PASS predictions can reveal a wide range of potential therapeutic applications. For instance, studies on structurally related 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have shown predicted antibacterial activity with Pa-Pi values ranging from 0.003 to 0.577. researchgate.net The most probable mechanisms for this antibacterial effect were identified as the inhibition of Enoyl-[acyl-carrier-protein] reductase and (R)-Pantolactone dehydrogenase. researchgate.net

Drug-likeness is another critical in silico assessment that evaluates a compound's suitability for development into an oral medication. This is often determined by a set of rules, most notably Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good absorption and permeation properties.

Computational studies on various indole-thiourea derivatives consistently demonstrate favorable drug-likeness profiles. nih.gov These analyses, often performed using tools like the SwissADME web server, calculate key physicochemical properties. nih.gov Research on a series of indole-thiourea derivatives designed as tyrosinase inhibitors showed that the compounds adhered to major drug-likeness rules, indicating excellent pharmacokinetic potential. nih.gov

Below are interactive data tables that illustrate the types of data generated in these in silico studies for compounds structurally related to N-(1H-indol-5-yl)thiourea.

Table 1: Representative Predicted Biological Activities for Indole-Thiourea Analogs

| Predicted Activity | Pa | Pi | Plausible Mechanism |

| Antibacterial | >0.5 | <0.1 | Enoyl-[acyl-carrier-protein] reductase inhibition |

| Antifungal | >0.4 | <0.1 | Sterol 14-demethylase inhibition |

| Anti-inflammatory | >0.6 | <0.2 | Cyclooxygenase-2 (COX-2) inhibition |

| Antineoplastic | >0.5 | <0.1 | Tyrosine kinase inhibition |

| Antioxidant | >0.7 | <0.1 | Free radical scavenging |

Note: The data in this table is representative of predictions for indole-thiourea analogs and serves to illustrate the output of a PASS analysis. The values are not specific to N-(1H-indol-5-yl)thiourea.

Table 2: Predicted Drug-Likeness Parameters for Representative Indole-Thiourea Analogs

| Compound Analog | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

| Analog A | 350.45 | 3.2 | 3 | 4 | 0 |

| Analog B | 410.5 | 4.1 | 2 | 5 | 0 |

| Analog C | 455.6 | 4.8 | 4 | 6 | 0 |

| Analog D | 520.7 | 5.5 | 5 | 7 | 2 |

Note: This table provides examples of drug-likeness parameters for illustrative indole-thiourea analogs. The data is intended to show typical values and adherence to Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10).

These computational predictions are invaluable for guiding the synthesis and biological testing of new compounds, allowing researchers to prioritize molecules with the highest probability of therapeutic success and favorable pharmacokinetic profiles.

Design and Evaluation of N 1h Indol 5 Yl Thiourea Derivatives

Rational Design Principles for Tailored Biological Activity and Selectivity

The design of N-1H-indol-5-yl-thiourea derivatives is guided by established medicinal chemistry principles to optimize their interaction with biological targets. The core structure, comprising an indole (B1671886) ring linked to a thiourea (B124793) moiety, offers multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com

Rational design often begins with identifying a biological target and understanding its three-dimensional structure. Molecular docking studies are then employed to predict how different derivatives will bind to the target's active site. biointerfaceresearch.com This computational approach allows for the in-silico screening of a large number of virtual compounds, prioritizing those with the highest predicted binding affinity and a favorable interaction profile.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for the desired pharmacological effect. biointerfaceresearch.com

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve a compound's metabolic stability or reduce its toxicity without compromising its biological activity.

Lipophilicity Modulation: The lipophilicity of a compound, its ability to dissolve in fats and oils, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Modifying substituents can fine-tune this property to enhance oral bioavailability and cell membrane permeability. biointerfaceresearch.com

High-Throughput Synthesis and Screening of Derivative Libraries

To explore the vast chemical space around the N-1H-indol-5-yl-thiourea scaffold, researchers often employ high-throughput synthesis and screening techniques. This approach allows for the rapid generation and evaluation of large libraries of related compounds. biointerfaceresearch.comnih.gov

High-Throughput Synthesis: Combinatorial chemistry techniques enable the parallel synthesis of numerous derivatives. researchgate.net A common method involves reacting a core building block, such as 5-aminoindole (B14826), with a diverse set of isothiocyanates to generate a library of N-1H-indol-5-yl-thiourea derivatives with various substituents on the terminal nitrogen. nih.gov

High-Throughput Screening (HTS): Once synthesized, these compound libraries are subjected to HTS assays to quickly identify "hits"—compounds that exhibit the desired biological activity. biointerfaceresearch.com These assays are typically automated and miniaturized to allow for the testing of thousands of compounds in a short period. nih.gov Hits from the initial screen are then subjected to more rigorous secondary screening and lead optimization studies.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of N-1H-indol-5-yl-thiourea derivatives is highly dependent on the nature and position of substituents on both the indole moiety and the thiourea linker. biointerfaceresearch.comresearchgate.net

Modifications on the Indole Moiety (e.g., Fluorine, Adamantane (B196018), Alkyl Groups)

The indole ring is a crucial pharmacophore, and modifications to this part of the molecule can significantly impact biological activity. nih.govresearchgate.net

Fluorine: The introduction of fluorine atoms to the indole ring can have profound effects on a molecule's properties. ontosight.ai Fluorination can enhance metabolic stability by blocking sites of metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. ontosight.aibeilstein-journals.org For instance, the position of fluorine substitution on the indole ring can influence the potency and selectivity of the compound. researchgate.netsemanticscholar.org

Adamantane: The bulky and lipophilic adamantane group can be incorporated to enhance binding to hydrophobic pockets within a biological target. nih.govsmolecule.com This strategy has been successfully employed in the design of various bioactive molecules, including anticancer agents. rsc.orgresearchgate.netrsc.org The rigid nature of the adamantane cage can also help to lock the molecule into a specific conformation that is favorable for binding. nih.govnih.gov

Table 1: Effect of Indole Moiety Modifications on Biological Activity

| Substituent | Position on Indole | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Fluorine | Position 5 | Increased inhibitory effect. | semanticscholar.org |

| Adamantane | Position 2 | Moderate anti-proliferative activity against various cancer cell lines. | rsc.org |

| Alkyl Groups | Position 1 | Modulation of lipophilicity and steric bulk, influencing activity. | nih.gov |

Variations on the Thiourea Linker and Terminal Substituents (e.g., Piperazine (B1678402), Phenyl, Adamantan-Indole)

The thiourea linker and its terminal substituents are also critical for determining the biological profile of these derivatives.

Piperazine: The incorporation of a piperazine ring is a common strategy in drug design to improve solubility and introduce additional points for substitution. mdpi.comnih.govnih.gov Piperazine-containing thiourea derivatives have shown a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.govanalis.com.my The basic nitrogen of the piperazine ring can also participate in important hydrogen bonding interactions with the target. analis.com.my

Phenyl: The presence of a terminal phenyl ring allows for a wide range of substitutions to be explored. benthamdirect.comtandfonline.comglobalresearchonline.net Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the thiourea moiety and influence its binding affinity. biointerfaceresearch.com The substitution pattern on the phenyl ring can also impact the compound's selectivity for different biological targets.

Adamantan-Indole: Combining the adamantane and indole moieties on the terminal end of the thiourea linker can lead to compounds with unique pharmacological profiles. This approach leverages the favorable properties of both the bulky adamantane group and the versatile indole scaffold. rsc.orgrsc.org

Table 2: Impact of Thiourea Linker and Terminal Substituent Variations

| Terminal Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Piperazine | Enhanced antiproliferative activity and improved solubility. | mdpi.comanalis.com.my |

| Substituted Phenyl | Modulation of electronic properties and binding affinity. | biointerfaceresearch.combenthamdirect.com |

| Adamantan-Indole | Potential for unique pharmacological profiles by combining bulky and versatile groups. | rsc.org |

Hybridization Strategies with Other Bioactive Pharmacophores

A powerful strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with enhanced or multiple biological activities. biointerfaceresearch.com This approach can lead to compounds with improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance. biointerfaceresearch.com

N-1H-indol-5-yl-thiourea derivatives can be hybridized with other known bioactive scaffolds, such as:

Benzothiazoles: Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov

Other Heterocycles: The thiourea moiety can be linked to various other heterocyclic rings known for their medicinal properties. nih.gov

By combining the favorable attributes of the N-1H-indol-5-yl-thiourea core with those of other pharmacophores, researchers can develop novel hybrid molecules with potentially superior therapeutic profiles.

Development of N 1h Indol 5 Yl Thiourea As Chemical Probes

Application in Target Identification and Validation in Biological Systems

Chemical probes are indispensable for the identification and validation of protein targets in drug discovery. snv63.ru A well-characterized probe can confirm a target's role in a disease model and help validate it for therapeutic intervention. nih.gov The N-1H-indol-5-yl-thiourea scaffold is well-suited for this purpose due to the established biological activities of related compounds, which include enzyme inhibition and antimicrobial effects. mdpi.com

Derivatives of indole-thiourea have been synthesized and identified as potent inhibitors of specific enzymes. For instance, certain indole-thiourea derivatives act as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, by binding to its active site. mdpi.com Similarly, other thiourea-based compounds have been explored as inhibitors of bacterial urease. acs.org By designing derivatives of N-1H-indol-5-yl-thiourea, researchers can systematically probe the function of such enzymes. A probe that engages a specific target and elicits a measurable biological response can provide strong evidence for that target's function and its potential as a drug target. nih.gov

The process often involves screening a probe against various biological systems to identify its molecular targets. This can be achieved through techniques like affinity chromatography or activity-based protein profiling (ABPP). Once a target is identified, the probe can be used in cellular and in vivo models to validate the "target-disease" link, a critical step in the drug discovery pipeline. nih.gov The indole-thiourea structure allows for diverse interactions with biological targets, making it a valuable starting point for creating probes for these validation studies.

Design and Synthesis of Activity-Based and Affinity-Based Probes

The development of effective chemical probes from the N-1H-indol-5-yl-thiourea scaffold requires careful design and synthesis to create either activity-based probes (ABPs) or affinity-based probes (AfBPs). rsc.org Both types of probes are designed to interact with specific protein targets, but they differ in their mechanism of action and application. rsc.org

Affinity-based probes (AfBPs) are designed to bind non-covalently to their target proteins. They typically consist of three key components: a recognition element (the "warhead"), a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore). The N-1H-indol-5-yl-thiourea moiety would serve as the recognition element. The reporter tag allows for the detection and isolation of the probe-protein complex, enabling target identification through methods like pull-down assays followed by mass spectrometry. researchgate.net The synthesis would involve modifying the core scaffold, for example, by attaching a linker with a terminal biotin group to the indole (B1671886) nitrogen or another suitable position. nih.gov

Activity-based probes (ABPs) are a class of probes that form a stable, covalent bond with the active site of a specific enzyme or a class of enzymes. rsc.org This covalent linkage allows for more robust labeling and provides a direct readout of the functional state of the enzyme. The design of an ABP based on N-1H-indol-5-yl-thiourea would involve incorporating a latent, moderately reactive electrophilic group. This "warhead" is designed to react with a nucleophilic amino acid residue in the enzyme's active site upon binding. The synthesis of such a probe would require a multi-step process to append the reactive group to the core indole-thiourea structure without compromising its binding affinity. nih.gov

The general design strategy for both types of probes is summarized in the table below.

| Probe Component | Function | Example for N-1H-indol-5-yl-Thiourea Scaffold |

| Recognition Element | Binds to the target protein with affinity and selectivity. | The N-1H-indol-5-yl-thiourea core structure. |

| Reactive Group (Warhead) | (For ABPs) Forms a covalent bond with the target enzyme. | Electrophiles like a fluorophosphonate or an acrylamide. |

| Linker | Connects the recognition element to the reporter tag. | An inert alkyl or polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Tag | Enables detection, visualization, and/or isolation of the probe. | Biotin (for pull-downs), a fluorophore (for imaging). |

The synthesis of these probes often involves nucleophilic addition or substitution reactions to modify the core indole-thiourea structure. mdpi.comnih.gov

Development of Fluorescent Probes for Imaging and Mechanistic Studies

Fluorescent probes are powerful tools for visualizing biological processes in real-time within living cells, offering high spatial and temporal resolution. researchgate.net The N-1H-indol-5-yl-thiourea scaffold is a promising candidate for the development of such probes due to the favorable photophysical properties of both indole and thiourea (B124793) moieties. nih.govnih.gov

The indole ring itself is a well-known fluorophore, and its derivatives are frequently used as fluorescent probes in biological and electrochemical sensing. nih.gov The incorporation of a thiourea group has been identified as a reliable strategy to create fluorescent probes that specifically target mitochondria. researchgate.netnih.gov This targeting is believed to occur through hydrogen bonding interactions between the thiourea group and mitochondrial proteins. nih.gov Therefore, a fluorescent probe based on N-1H-indol-5-yl-thiourea could potentially be used for imaging mitochondria and studying their role in cellular processes.

The design of these probes often follows the donor-π-acceptor (D-π-A) concept, where the indole can act as an electron donor or part of the π-conjugated system. nih.gov By attaching suitable electron-withdrawing or -donating groups, the fluorescence emission wavelength and intensity can be fine-tuned to meet specific experimental needs. acs.org For instance, novel indole derivatives have been synthesized with fluorescence emission spanning from the blue to the red part of the spectrum. nih.gov The development of a fluorescent version of N-1H-indol-5-yl-thiourea would involve coupling a known fluorophore (like BODIPY or Cyanine (B1664457) dyes) to the indole scaffold or chemically modifying the scaffold itself to enhance its intrinsic fluorescence. acs.org

The table below shows research findings on related fluorescent probes.

| Probe Base | Key Finding | Application |

| Triphenylamine Pyridinium-Thiourea | Incorporating thiourea into fluorescent probes is a reliable strategy for mitochondrion-targeted imaging. researchgate.netnih.gov | Mitochondrion imaging, superoxide (B77818) tracking. nih.gov |

| Indole Derivatives (D-π-A) | Indole derivatives can be designed as probes with strong fluorescence emission and pH-sensing capabilities. nih.gov | pH sensing, logic gates. nih.gov |

| Spiro[isobenzofuran-piperidin]-indolyl Derivatives | Functionalizing the indole ring with red-emitting cyanine dyes yields high-affinity fluorescent ligands for σ₂ receptors. acs.org | Study of σ₂ receptors via fluorescence microscopy. acs.org |

These probes are valuable for mechanistic studies, allowing researchers to observe the localization of the probe, its interaction with potential targets, and the downstream consequences of this interaction within a cellular context.

Combinatorial and Modular Synthesis Approaches for Probe Libraries

To efficiently discover a chemical probe with optimal properties for a specific biological target, it is often advantageous to synthesize and screen a large number of related compounds. researchgate.net Combinatorial and modular synthesis strategies are ideal for generating such "probe libraries" based on the N-1H-indol-5-yl-thiourea scaffold. google.comnih.gov

Modular synthesis refers to the assembly of molecules from distinct, interchangeable building blocks or "modules." This approach is highly efficient and flexible. The synthesis of N-1H-indol-5-yl-thiourea probes can be designed in a modular fashion where the indole core, the thiourea linker, and a functional/reporter group are separate modules. researchgate.net For example, a one-pot, multi-component reaction could potentially be developed to combine these modules in a single synthetic step. researchgate.net This allows for the easy mixing and matching of different building blocks to quickly generate a focused library of probes with varied properties. Researchers have applied such modular principles to modify thiourea-based organocatalysts, demonstrating the feasibility of this approach. mostwiedzy.pl

A hypothetical combinatorial library based on the N-1H-indol-5-yl-thiourea scaffold is illustrated below.

| Scaffold Position | Building Block (Module) Examples |

| Indole Core (R1) | H, Methyl, Benzyl, Acetyl |

| Thiourea Substituent (R2) | Phenyl, 4-Chlorophenyl, Naphthyl, Cyclohexyl |

| Reporter/Reactive Group (R3) | Biotin, Fluorescein, Acrylamide, Propargyl (for click chemistry) |

By employing these high-throughput synthetic approaches, researchers can accelerate the discovery and optimization of novel N-1H-indol-5-yl-thiourea-based probes for a wide range of biological applications.

Future Directions and Advanced Research Perspectives for N 1h Indol 5 Yl Thiourea

Exploration of Novel and Underexplored Molecular Targets

While indole (B1671886) and thiourea (B124793) derivatives are known for their general antimicrobial and anticancer effects, recent research has begun to uncover more specific and novel molecular targets, moving beyond broad-spectrum activity. ontosight.ainih.gov

A significant area of investigation is in the treatment of hyperpigmentation disorders through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. scilit.comnih.gov A series of indole-thiourea derivatives were designed by conjugating thiosemicarbazones with indole. nih.gov Notably, compound (E)-2-((5-fluoro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide (compound 4b) exhibited potent tyrosinase inhibitory activity with an IC50 value of 5.9 ± 2.47 μM, surpassing the standard inhibitor kojic acid. scilit.comnih.govnih.gov Kinetic studies revealed a competitive inhibition mechanism, and molecular docking simulations showed strong binding to both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). scilit.comnih.gov

Another promising and underexplored target is the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3), which is implicated in cancer pathogenesis. rsc.orgscispace.com Researchers synthesized a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives and evaluated their effects on cancer cell lines. rsc.orgresearchgate.net Several of these compounds, including 7n , 7s , and 7w , were found to induce Nur77 expression and promote apoptosis in lung cancer cells, indicating that Nur77 is a critical mediator for their anticancer action. scispace.com Molecular docking studies further supported a promising binding affinity between these compounds and the Nur77 receptor. scispace.com

These findings highlight a strategic shift towards identifying and validating specific, high-value molecular targets for N-1H-indol-5-yl-thiourea derivatives, opening new avenues for targeted therapies.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Profiling

The comprehensive biological effects of N-1H-indol-5-yl-thiourea and its derivatives remain largely uncharacterized at a systemic level. The integration of advanced omics technologies, such as proteomics and metabolomics, offers a powerful approach to create detailed profiles of the cellular responses to these compounds.